molecular formula C20H18N6O B2713613 6-(5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415462-74-5

6-(5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B2713613
CAS No.: 2415462-74-5
M. Wt: 358.405
InChI Key: CRXITIQGWOZOGU-UHFFFAOYSA-N
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Description

6-(5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a complex heterocyclic compound that features a unique fusion of pyrido[1,2-a]pyrimidine and pyrrolo[3,4-c]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at positions susceptible to such transformations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-(5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by chelating metal ions at their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4H-quinolizine derivatives
  • 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
  • 3-aryl-4H-quinolizine-4-one derivatives
  • 3-aryl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives

Uniqueness

What sets 6-(5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile apart from similar compounds is its unique fusion of pyrido[1,2-a]pyrimidine and pyrrolo[3,4-c]pyrrole moieties, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-[5-(4-oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c21-8-14-4-5-17(22-9-14)24-10-15-12-25(13-16(15)11-24)19-7-20(27)26-6-2-1-3-18(26)23-19/h1-7,9,15-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXITIQGWOZOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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